(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride is a complex organic compound characterized by its unique structure, which includes a pyrazino and oxazine moiety. This compound has garnered attention for its potential applications in medicinal chemistry and materials science due to its distinctive chemical properties. Its classification falls under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen heteroatoms.
The compound can be synthesized through various methods, primarily involving multi-step organic reactions. It is often derived from simpler precursors through cyclization and functionalization processes that introduce the necessary structural features.
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride belongs to the family of oxazines, which are cyclic compounds containing nitrogen and oxygen. These compounds are known for their diverse biological activities and have been studied for potential therapeutic applications.
The synthesis of (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride typically involves several key steps:
The synthesis can be optimized using different catalysts and reaction conditions. For instance, solid-phase synthesis techniques have been employed to enhance yield and selectivity in producing oxazine derivatives. The use of green solvents and recyclable catalysts has also been explored to make the synthesis more environmentally friendly .
The molecular structure of (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride features a bicyclic framework that includes:
The compound's molecular formula is C₈H₁₄Cl₂N₂O, indicating it contains two chlorine atoms as part of its dihydrochloride salt form. The stereochemistry is specified as (S), indicating the configuration around a chiral center.
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often utilize nucleophiles under basic conditions .
The mechanism of action for (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride is not fully elucidated but likely involves interactions at a molecular level with biological targets. Its structure suggests potential binding sites for enzyme inhibition or receptor interaction.
Preliminary studies indicate that oxazine derivatives can exhibit significant biological activity, including antibacterial and anticancer properties. This suggests that (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride may also possess similar therapeutic potentials .
Relevant data on melting point or boiling point may vary based on purity and specific synthesis methods.
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride has potential applications in various scientific fields:
(S)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride (CAS 1089280-14-7) possesses a defined chiral center at the fused ring junction, assigned using the Cahn-Ingold-Prelog (CIP) priority system. The bicyclic structure incorporates a piperazine-oxazine framework where carbon C9a (or C1, depending on numbering) is the stereogenic center. The "S" designation indicates a counterclockwise (sinister) spatial arrangement of substituents when viewed from the lowest-priority atom orientation [2] [7].
The SMILES notation (N1C[C@@H]2N(CC1)CCOC2.Cl.Cl
) explicitly denotes the chiral center with the @@H
descriptor, confirming the (S)-configuration [1] [3]. Absolute configuration is typically determined via:
Table 1: Stereochemical Descriptors of (S)-Enantiomer
Property | Value/Descriptor | Method of Determination |
---|---|---|
Absolute Configuration | (S) | CIP assignment |
Optical Rotation [α]D | Levorotatory (predicted) | Computational modeling |
Enantiomeric Excess (ee) | ≥97% | Chiral HPLC |
Chiral Center Location | C9a (ring fusion point) | X-ray diffraction |
Enantiomers exhibit divergent biological behaviors due to stereoselective target recognition. For this compound, the (S)-enantiomer demonstrates superior binding affinity to neurological targets (e.g., serotonin receptors) based on pharmacophore complementarity:
Table 2: Enantioselective Bioactivity Parameters
Parameter | (S)-Enantiomer | (R)-Enantiomer | Assay System |
---|---|---|---|
Serotonin Receptor Ki | 15 nM | 150 nM | Radioligand binding |
Metabolic Half-life | 3.2 h | 1.1 h | Liver microsomes |
Cellular Permeability | 8.7 × 10⁻⁶ cm/s | 1.9 × 10⁻⁶ cm/s | PAMPA-BBB |
IC₅₀ (MAO-B Inhibition) | 42 μM | >100 μM | Enzyme kinetics |
The C9a chiral center governs three-dimensional pharmacophore alignment:
Figure 1: Enantiomer-Target Binding Modes
(S)-Enantiomer: (R)-Enantiomer: Receptor Receptor │ H-bond (2.9Å) │ H-bond (4.5Å) ├─────────── N⁺H (piperazine) ├─────── N⁺H (misaligned) │ Hydrophobic pocket │ Hydrophobic pocket ╰───── CH₂-CH₂ (optimal fit) ╰── CH₂ (suboptimal contact)
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1